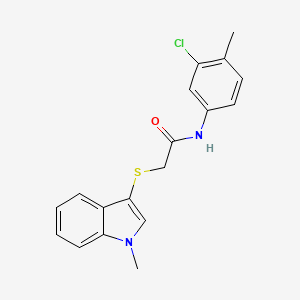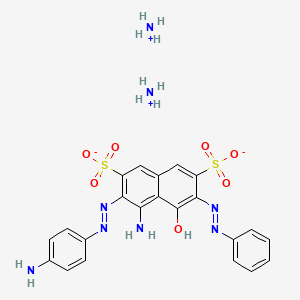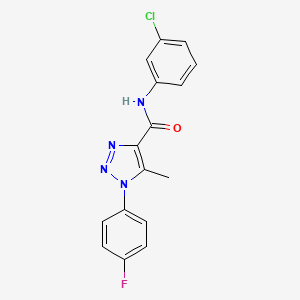
(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C19H21F2N3O2S, and its molecular weight is 393.45. The presence of multiple rings in the structure suggests that it could exhibit interesting stereochemistry.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the difluoromethylthio group could potentially undergo nucleophilic substitution reactions, and the methanone group could potentially be involved in condensation reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds featuring difluoromethyl groups and piperidinyl methanones have been synthesized and evaluated for their antimicrobial properties. For instance, Mallesha and Mohana (2014) reported on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives. These compounds showed significant activity against certain bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents Mallesha & Mohana, 2014.
Structural and Theoretical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating the structural versatility and potential for various scientific applications of such compounds Karthik et al., 2021.
Pharmacokinetics and Metabolism
Research on difluoropyrrolidinyl and pyrimidinyl substituted compounds has also explored their pharmacokinetics and metabolism. Sharma et al. (2012) examined a dipeptidyl peptidase IV inhibitor with a related structure, providing insights into its elimination pathways and metabolic transformations, which could inform the development of therapeutic agents Sharma et al., 2012.
Complex Formation and Stability
Pod'yachev et al. (1994) studied the complex formation and stability of 4,6-dimethyl-2-(1H)-pyrimidinone derivatives, which share the pyrimidinyl moiety with the queried compound. Their research into the coordination chemistry and stability constants of these complexes can guide the design of new materials and pharmaceuticals Pod'yachev et al., 1994.
Propiedades
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-12-10-17(23-13(2)22-12)26-14-6-5-9-24(11-14)18(25)15-7-3-4-8-16(15)27-19(20)21/h3-4,7-8,10,14,19H,5-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDBAUGXKUYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)







![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)
